molecular formula C9H17BrO2 B1587034 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane CAS No. 87842-52-2

2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane

Cat. No. B1587034
CAS RN: 87842-52-2
M. Wt: 237.13 g/mol
InChI Key: HSWLDQSQVWEZIG-UHFFFAOYSA-N
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Description

The compound “2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane” is a type of organic compound. It likely contains a dioxane ring, which is a six-membered ring with two oxygen atoms . The “2-Bromoethyl” part suggests the presence of a bromine atom attached to an ethyl group .


Chemical Reactions Analysis

Bromoethyl compounds are often used in nucleophilic substitution reactions . The bromine atom serves as a good leaving group, allowing the ethyl group to attach to other molecules .

Scientific Research Applications

  • 2-Bromoethyl isocyanate

    • Application: This electrophilic compound is highly valuable in scientific research. It exhibits a pungent odor and remarkable reactivity .
  • 2-Bromoethyl acrylate

    • Application: This compound is utilized in curable and reactive polymers due to the presence of reactive bromine. It is also used in the synthesis of other monomers .
  • (2-Bromoethyl)triphenylphosphonium bromide

    • Application: This compound is used as pharmaceutical intermediates .

Safety And Hazards

Bromoethyl compounds can be hazardous. They may cause irritation to the skin and eyes, and may be harmful if inhaled or swallowed .

Future Directions

The future directions for this compound would depend on its applications. If it’s a novel compound, further studies could explore its potential uses in various fields such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

2-(2-bromoethyl)-2,5,5-trimethyl-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO2/c1-8(2)6-11-9(3,4-5-10)12-7-8/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWLDQSQVWEZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)(C)CCBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380712
Record name 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane

CAS RN

87842-52-2
Record name 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane

Citations

For This Compound
26
Citations
MA Avery, WKM Chong… - Journal of the American …, 1992 - ACS Publications
A 10-step stereoselective total synthesis of the antimalarial cadinanesesquiterpene (+)-artemisinin (1) is described. Elaboration of (/?)-(+)-pulegone to the known sulfoxide 11 was …
Number of citations: 331 pubs.acs.org
YJ Wu - 1991 - research.library.mun.ca
Kuwajima et al. reported that the Lewis acid-catalysed reaction of a ketal with 1,2-bis(trimethylsiloxy)cyclobutene (109) followed by rearrangement of the resulting cyclobutanone …
Number of citations: 4 research.library.mun.ca
C Terenzi - 2006 - publications.rwth-aachen.de
The vast majority of microorganisms live in their natural environment in protective communities known as biofilms. A biofilm community can include bacteria, fungi, yeasts, protozoae and …
Number of citations: 3 publications.rwth-aachen.de
SG Van Ornum, RM Champeau, R Pariza - Chemical reviews, 2006 - ACS Publications
Ozonolysis chemistry has been used extensively in academic, research, and industrial environments. A review on ozonolysis by Bailey appeared in Chemical ReViews nearly 50 years …
Number of citations: 280 pubs.acs.org
H Xie, SH Leung, KM Smith - Journal of Porphyrins and …, 2002 - World Scientific
Isoporphyrin zinc(II) complexes can be synthesized using the MacDonald ["2+2"] approach, with suitably substituted dipyrromethanes and 5,5-dialkyldipyrromethanes. The zinc(II) …
Number of citations: 26 www.worldscientific.com
NK Kim - 2003 - search.proquest.com
A salt bridge denotes a pair of oppositely charged groups that form at least one hydrogen bond. 1 In proteins, salt bridges play an important role in structure and function such as in …
Number of citations: 0 search.proquest.com
MA Avery, M Alvim-Gaston, JR Woolfrey - Advances in medicinal chemistry, 1999 - Elsevier
Publisher Summary This chapter discusses the synthesis and structure-activity relationships of peroxidic antimalarials based on artemisinin. Synthetic methodology has been developed …
Number of citations: 47 www.sciencedirect.com
RS Babu - lib.unipune.ac.in
Development of novel synthetic methodologies in organic synthesis is an ongoing process and is always in search of newer reagents for better performance over the existing ones. …
Number of citations: 2 lib.unipune.ac.in
S Komori, Y Yamaguchi, Y Kataoka… - The Journal of Organic …, 2019 - ACS Publications
Terminal acetals were selectively synthesized from various unbiased aliphatic terminal alkenes and 1,2-, 1,3-, or 1,4-diols using a PdCl 2 (MeCN) 2 /CuCl catalyst system in the …
Number of citations: 8 pubs.acs.org
K Krohn, S Bernhard - Journal für Praktische Chemie/Chemiker …, 1998 - Wiley Online Library
Reductive cyclization of the 1‐hydroxy‐3‐(3‐oxoalkyl)‐9,10‐anthraquinones 2, 9 and 10 yields the angularly condensed cyclopenta[a]anthraquinones 3, 21 and 22a under neutral …
Number of citations: 4 onlinelibrary.wiley.com

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